molecular formula C7H8ClN3O B2462533 N-(2-Chlorophenyl)hydrazinecarboxamide CAS No. 35580-76-8

N-(2-Chlorophenyl)hydrazinecarboxamide

Cat. No. B2462533
CAS RN: 35580-76-8
M. Wt: 185.61
InChI Key: GCGJAIHYYAKDOJ-UHFFFAOYSA-N
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Description

“N-(2-Chlorophenyl)hydrazinecarboxamide” is a chemical compound with the CAS Number: 35580-76-8 . It has a molecular weight of 185.61 . The IUPAC name for this compound is N-(2-chlorophenyl)hydrazinecarboxamide .


Molecular Structure Analysis

The InChI code for “N-(2-Chlorophenyl)hydrazinecarboxamide” is 1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds .


Physical And Chemical Properties Analysis

“N-(2-Chlorophenyl)hydrazinecarboxamide” has a melting point of 114-116 degrees Celsius .

Scientific Research Applications

1. Antifungal Agent

  • Application Summary : “N-(2-Chlorophenyl)hydrazinecarboxamide” has been synthesized and characterized using various spectroscopic tools to be evaluated as a new antifungal agent .
  • Methods of Application : The compound was synthesized and characterized using various spectroscopic tools . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.

2. Anticonvulsant

  • Application Summary : A compound similar to “N-(2-Chlorophenyl)hydrazinecarboxamide”, specifically “2-(4-Hydroxybenzylidene)-N-(2-chlorophenyl)hydrazinecarboxamide”, was found to be the most active compound of a series showing protection in an anticonvulsant activity test .
  • Methods of Application : The compound was synthesized and characterized by elemental analyses and spectral data . It was then evaluated for anticonvulsant activity according to the Antiepileptic Drug Development Programme Protocol .
  • Results or Outcomes : The compound showed protection at 4.0 hours at a dose of 100 mg/kg against maximal electroshock seizure test and 50% (2/4, 0.25, 1–2 hours) and 100% (4/4, 0.5 hours) protection in 6 Hz psychomotor seizure test without showing any neurotoxicity .

3. Anticonvulsant in 6 Hz Psychomotor Seizure Test

  • Application Summary : “N-(2-chlorophenyl)hydrazinecarboxamide” showed significant protection in a 6 Hz psychomotor seizure test .
  • Methods of Application : The compound was evaluated for anticonvulsant activity according to the Antiepileptic Drug Development Programme Protocol . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.
  • Results or Outcomes : The compound showed 100% protection (4/4, 0.25–2 h) and 66.6% protection (2/3, 4 h) in the 6 Hz psychomotor seizure test .

4. Antifungal Agent

  • Application Summary : A compound similar to “N-(2-Chlorophenyl)hydrazinecarboxamide”, specifically “(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide”, has been synthesized and characterized to be evaluated as a new antifungal agent .
  • Methods of Application : The compound was synthesized and characterized using various spectroscopic tools . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.

5. Anticonvulsant in 6 Hz Psychomotor Seizure Test

  • Application Summary : “N-(2-chlorophenyl)hydrazinecarboxamide” showed significant protection in a 6 Hz psychomotor seizure test .
  • Methods of Application : The compound was evaluated for anticonvulsant activity according to the Antiepileptic Drug Development Programme Protocol . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.
  • Results or Outcomes : The compound showed 100% protection (4/4, 0.25–2 h) and 66.6% protection (2/3, 4 h) in the 6 Hz psychomotor seizure test .

6. Antifungal Agent

  • Application Summary : A compound similar to “N-(2-Chlorophenyl)hydrazinecarboxamide”, specifically “(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide”, has been synthesized and characterized to be evaluated as a new antifungal agent .
  • Methods of Application : The compound was synthesized and characterized using various spectroscopic tools . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.

Safety And Hazards

The safety data sheet for “N-(2-Chlorophenyl)hydrazinecarboxamide” indicates that it has an acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2) . It’s important to handle this compound with care, following all safety protocols .

properties

IUPAC Name

1-amino-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGJAIHYYAKDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956967
Record name N-(2-Chlorophenyl)hydrazinecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorophenyl)hydrazinecarboxamide

CAS RN

35580-76-8
Record name N-(2-Chlorophenyl)hydrazinecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
11
Citations
MJ Ahsan, H Khalilullah, S Yasmin, SS Jadav… - Medicinal Chemistry …, 2013 - Springer
In the present investigation, we described herein the molecular properties prediction by Molinspiration ( 2008 ) and synthesized a series of 17 2-(substituted benzylidene/ethylidene)-N-(…
Number of citations: 14 link.springer.com
RI Al-Wabli, AR Al-Ghamdi, SAV Aswathy… - Pharmaceutical …, 2020 - mdpi.com
Life-threatening fungal infections accounts for a major global health burden especially for individuals suffering from cancer, acquired immune deficiency syndrome (AIDS), or …
Number of citations: 4 www.mdpi.com
J Govindasamy - Med Chem Res, 2013 - researchgate.net
In the present investigation, we described herein the molecular properties prediction by Molinspiration (2008) and synthesized a series of 17 2-(substituted benzylidene/ethylidene)-N-(…
Number of citations: 3 www.researchgate.net
RI Al-Wabli, AR Al-Ghamdi, SAV Aswathy… - Crystals, 2019 - mdpi.com
Life-threatening fungal infections accounts for a major global health burden especially for individuals suffering from cancer, acquired immune deficiency syndrome (AIDS), or …
Number of citations: 3 www.mdpi.com
M Jawed Ahsan - Central Nervous System Agents in Medicinal …, 2013 - ingentaconnect.com
Semicarbazones are synthesized by the condensation of semicarbazide and aldehyde/ketone. The literature survey revealed that semicarbazones had been emerged as compounds …
Number of citations: 14 www.ingentaconnect.com
M Jawed Ahsan, JP Stables - Central Nervous System Agents …, 2013 - ingentaconnect.com
In continuance of our search for anticonvulsant agents, we reported herein the synthesis, characterization and anticonvulsant evaluation of some newer semicarbazone analogues. A …
Number of citations: 5 www.ingentaconnect.com
H Hu, Y Dong, M Li, R Wang, X Zhang, P Gong… - Bioorganic …, 2019 - Elsevier
Four series of novel thieno[3,2-d]pyrimidine and quinazoline derivatives containing N-acylhydrazone or semicarbazone were designed, synthesized, and evaluated for their biological …
Number of citations: 17 www.sciencedirect.com
S Smitha, SN Pandeya, JP Stables… - Scientia Pharmaceutica, 2008 - mdpi.com
A series of N-methyl/acetyl 5-(un)-substituted isatin-3-semicarbazones were screened for anticonvulsant and sedative-hypnotic activities. The results revealed that protection was …
Number of citations: 101 www.mdpi.com
D Kumar, VK Sharma, R Kumar, T Singh, H Singh… - EXCLI …, 2013 - ncbi.nlm.nih.gov
A series of 5, 7-dibromoisatin semicarbazones have been synthesized in good yield, involving aryl urea and aryl semicarbazide formation. The structures of the synthesized compounds …
Number of citations: 22 www.ncbi.nlm.nih.gov
B Dai, X Ma, Y Tang, L Xu, S Guo, X Chen, S Lu… - Bioorganic & Medicinal …, 2021 - Elsevier
Ryanodine receptors (RyRs) are important ligand-gated Ca 2+ channels; their excessive activation leads to Ca 2+ leakage in the sarcoplasmic reticulum that may cause neurological …
Number of citations: 8 www.sciencedirect.com

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